molecular formula C20H24NO4+ B1674562 Laurifoline CAS No. 7224-61-5

Laurifoline

Cat. No. B1674562
CAS RN: 7224-61-5
M. Wt: 342.4 g/mol
InChI Key: ZDVDVLRYVOZWMP-AWEZNQCLSA-O
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Description

Laurifoline is a natural compound found in the herbs of Lindera aggregata . It is a type of alkaloid and is brown oil in physical form . Laurifoline has a molecular formula of C20H24NO4 and a molecular weight of 342.4 g/mol .


Molecular Structure Analysis

The molecular structure of Laurifoline is characterized by a 4H-Dibenzo [de,g]quinolinium core . The IUPAC name for Laurifoline is 2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo [de,g]quinolin-6-ium-1,9-diol .


Physical And Chemical Properties Analysis

Laurifoline has a molecular weight of 342.4 g/mol . It has a density of 1.4±0.1 g/cm³, a boiling point of 638.8±55.0 °C at 760 mmHg, and a flash point of 232.6±25.0 °C . Laurifoline has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Anti-Inflammatory and Antispasmodic Properties

  • Dual-target NF-κB inhibition and β2- AR agonizing activities : A study by Sun et al. (2016) explored the bioactive ingredients of Caulis Sinomenii, a traditional Chinese medicine. Laurifoline was identified as a potential NF-κB inhibitor and β2-adrenergic receptor agonist. This dual activity suggests its potential use in treating asthma and inflammatory responses. The study highlighted the importance of laurifoline in modulating inflammatory responses and relaxing vascular smooth muscles, which can have clinical applications in respiratory diseases like asthma (Sun et al., 2016).

Antioxidant and Antidiabetic Effects

  • Effects on Blood Glucose Levels and Enzyme Inhibition : Research conducted by Orhan et al. (2013) on Cistus laurifolius, used in Turkish folk medicine, found that laurifoline has potential antidiabetic effects. This study observed the hypoglycemic effects of laurifoline, indicating its role in lowering blood glucose levels and inhibiting enzymes like α-glucosidase and α-amylase, which are significant in diabetic treatment (Orhan et al., 2013).

Interaction with Cellular Targets

  • Drug Affinity Responsive Target Stability (DARTS) : A study by Dal Piaz et al. (2016) used a chemical proteomics approach to investigate the interaction of laurifoline with cellular targets. They found that laurifoline modulates clathrin heavy chain 1, involved in cellular uptake processes. This suggests laurifoline's potential in influencing cell trafficking pathways, which could be significant in developing treatments for various diseases (Dal Piaz et al., 2016).

properties

IUPAC Name

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19/h8-10,14H,5-7H2,1-4H3,(H-,22,23)/p+1/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVDVLRYVOZWMP-AWEZNQCLSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12305611

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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